molecular formula C16H12N2O3S B2504517 N-benzyl-5-nitro-1-benzothiophene-2-carboxamide CAS No. 476309-42-9

N-benzyl-5-nitro-1-benzothiophene-2-carboxamide

Cat. No. B2504517
CAS RN: 476309-42-9
M. Wt: 312.34
InChI Key: CZAOVXBXYUIQKH-UHFFFAOYSA-N
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Description

“N-benzyl-5-nitro-1-benzothiophene-2-carboxamide” is a chemical compound with the molecular formula C16H12N2O3S . It has a molecular weight of 312.34 .


Physical And Chemical Properties Analysis

The boiling point and other specific physical and chemical properties of “N-benzyl-5-nitro-1-benzothiophene-2-carboxamide” are not provided in the search results .

Mechanism of Action

While the specific mechanism of action for “N-benzyl-5-nitro-1-benzothiophene-2-carboxamide” is not provided, benzothiophene-based compounds have been evaluated as potential anti-Alzheimer agents. Most of the synthesized compounds exhibited remarkable AChE inhibitory activity and effectively inhibited self-mediated β-amyloid protein in vitro .

Safety and Hazards

The compound should be handled under inert gas and protected from moisture. It should be kept away from heat/sparks/open flames/hot surfaces. It should not be breathed in and contact with eyes, skin, or clothing should be avoided. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-benzyl-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-16(17-10-11-4-2-1-3-5-11)15-9-12-8-13(18(20)21)6-7-14(12)22-15/h1-9H,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAOVXBXYUIQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-5-nitro-1-benzothiophene-2-carboxamide

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